molecular formula C20H31N2O9P B607538 Fosmetpantotenate CAS No. 1858268-66-2

Fosmetpantotenate

Cat. No.: B607538
CAS No.: 1858268-66-2
M. Wt: 474.4 g/mol
InChI Key: HUWUHKIPYXWUPN-YVRVQSMLSA-N
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Scientific Research Applications

Fosmetpantotenate has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and metabolism of coenzyme A. In biology, it is employed to investigate the role of pantothenate kinase in cellular processes. In medicine, this compound is being developed as a therapeutic agent for pantothenate kinase-associated neurodegeneration, with clinical trials demonstrating its potential to restore coenzyme A levels in affected patients. In industry, it is used in the production of coenzyme A and related compounds .

Mechanism of Action

Fosmetpantotenate aims to replenish phosphopantothenic acid in patients with PKAN . It has been shown to restore coenzyme A in short-hairpin RNA pantothenate kinase 2 gene-silenced neuroblastoma cells and was permeable in a blood-brain barrier model .

Future Directions

Fosmetpantotenate is currently in clinical development for the treatment of PKAN . The ongoing Phase 3 FORT Study aims to make a meaningful difference for the PKAN community by providing the opportunity to deliver the first approved therapy .

Preparation Methods

Fosmetpantotenate is synthesized through a series of chemical reactions involving the phosphorylation of pantothenic acid. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure the formation of the desired product. Industrial production methods focus on optimizing yield and purity while maintaining cost-effectiveness .

Chemical Reactions Analysis

Fosmetpantotenate undergoes several types of chemical reactions, including phosphorylation and hydrolysis. Common reagents used in these reactions include phosphoric acid and various catalysts. The major products formed from these reactions are phosphopantothenic acid and its derivatives .

Comparison with Similar Compounds

Fosmetpantotenate is unique compared to other phosphopantothenate replacement therapies due to its ability to cross the blood-brain barrier and effectively restore coenzyme A levels in the brain. Similar compounds include pantothenic acid and its derivatives, which also play a role in coenzyme A synthesis but may not have the same efficacy in treating pantothenate kinase-associated neurodegeneration .

Properties

IUPAC Name

methyl (2S)-2-[[[(3R)-3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N2O9P/c1-14(19(26)29-5)22-32(27,31-15-9-7-6-8-10-15)30-13-20(2,3)17(24)18(25)21-12-11-16(23)28-4/h6-10,14,17,24H,11-13H2,1-5H3,(H,21,25)(H,22,27)/t14-,17-,32?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWUHKIPYXWUPN-YVRVQSMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NP(=O)(OCC(C)(C)C(C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NP(=O)(OCC(C)(C)[C@H](C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858268-66-2
Record name Fosmetpantotenate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1858268662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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